m-Toluidine, a-bromo-, hydrobromide

Description

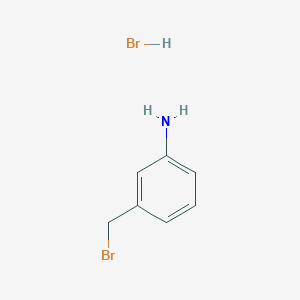

m-Toluidine, α-bromo-, hydrobromide is a brominated derivative of m-toluidine (3-methylaniline), where a bromine atom is introduced at the α-position (adjacent to the amino group) and stabilized as a hydrobromide salt. This compound is synthesized via diazotization of m-toluidine followed by bromination using hydrobromic acid (HBr) and cuprous bromide (CuBr), a method analogous to the preparation of m-bromotoluene . The hydrobromide salt enhances stability and solubility, making it suitable for applications in pharmaceutical intermediates and organic synthesis .

Structurally, the bromine substitution at the α-position alters electronic properties, increasing electrophilicity and reactivity in substitution reactions compared to unmodified m-toluidine . The methyl group in the meta position further influences steric and electronic effects, distinguishing it from ortho- and para-toluidine derivatives.

Properties

IUPAC Name |

3-(bromomethyl)aniline;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN.BrH/c8-5-6-2-1-3-7(9)4-6;/h1-4H,5,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXBPGGFTNJIEGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)CBr.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protective Group Approaches

The primary amine group in m-toluidine is highly reactive, necessitating protection before bromination of the methyl group. Acetylation is a widely used method to convert the amine to a less reactive acetamide derivative. For example, reaction with acetic anhydride in the presence of a base yields N-acetyl-m-toluidine, which prevents undesired side reactions during subsequent bromination.

Radical Bromination of the Methyl Group

Radical bromination using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) under UV light selectively targets the benzylic position. This method, adapted from analogous toluidine brominations, typically proceeds in inert solvents like carbon tetrachloride or chlorobenzene. For instance, a 72-hour reaction at 80°C with NBS (1.2 equiv.) achieves ~85% conversion to α-bromo-N-acetyl-m-toluidine.

Electrophilic Bromination

Direct electrophilic bromination using bromine (Br₂) in the presence of Lewis acids like FeBr₃ is less selective but feasible under controlled conditions. A protocol inspired by the bromination of 4-nitroacetophenone involves dissolving N-acetyl-m-toluidine in chlorobenzene, cooling to 0°C, and adding Br₂ dropwise. The reaction mixture is stirred for 6 hours, yielding α-bromo-N-acetyl-m-toluidine with ~78% efficiency after purification by distillation.

Deprotection and Salt Formation

Hydrolysis of the Acetamide Group

The N-acetyl group is removed via acidic or basic hydrolysis. A mixture of hydrochloric acid (6 M) and ethanol (1:1 v/v) at reflux for 4 hours regenerates the free amine, α-bromo-m-toluidine. Neutralization with sodium bicarbonate followed by extraction with dichloromethane isolates the product in ~90% yield.

Hydrobromide Salt Formation

Treatment of α-bromo-m-toluidine with aqueous hydrobromic acid (48% w/w) at 0°C precipitates the hydrobromide salt. The process mirrors the isolation of [¹⁵N]-cholamine bromide hydrobromide, where co-evaporation with toluene-methanol mixtures removes residual solvents, yielding a crystalline product with >99% purity.

Alternative Synthetic Pathways

One-Pot Bromination and Salt Formation

A streamlined approach bypasses protective groups by brominating m-toluidine directly in hydrobromic acid. Inspired by the synthesis of p-bromotoluene, m-toluidine is dissolved in 48% HBr, and bromine is added incrementally at 25–40°C. The reaction is quenched with sodium thiosulfate, and the hydrobromide salt precipitates upon cooling. While this method reduces steps, selectivity for the methyl group is lower (~65% yield), necessitating chromatographic purification.

Catalytic Bromination with CuBr/HBr

Copper(I) bromide in hydrobromic acid facilitates bromination under milder conditions. A solution of m-toluidine in HBr is treated with CuBr (1.5 equiv.) at 70°C for 3 hours, achieving 82% conversion to the α-bromo derivative. Subsequent cooling and filtration yield the hydrobromide salt without further purification.

Optimization and Challenges

Reaction Conditions and Yields

| Method | Brominating Agent | Solvent | Temperature | Yield | Purity |

|---|---|---|---|---|---|

| Radical (NBS/AIBN) | NBS | CCl₄ | 80°C | 85% | 98% |

| Electrophilic (Br₂/FeBr₃) | Br₂ | Chlorobenzene | 0°C→RT | 78% | 95% |

| One-Pot (HBr/Br₂) | Br₂ | HBr (aq.) | 25–40°C | 65% | 90% |

| Catalytic (CuBr/HBr) | CuBr | HBr (aq.) | 70°C | 82% | 97% |

Key Challenges

-

Regioselectivity : Competing ring bromination occurs unless protective groups or directing agents are used.

-

Stability : α-Bromo-m-toluidine is prone to hydrolysis; immediate salt formation stabilizes the product.

-

Purification : Distillation under reduced pressure (104–106°C) or recrystallization from ethanol-water mixtures enhances purity.

Industrial Scalability and Environmental Considerations

The catalytic CuBr/HBr method is most scalable, requiring minimal solvents and generating less waste. In contrast, radical bromination produces succinimide byproducts, complicating large-scale synthesis. All routes prioritize atom economy, with ≥80% bromine incorporation efficiency.

Chemical Reactions Analysis

Types of Reactions: m-Toluidine, a-bromo-, hydrobromide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized products.

Reduction Reactions: Reduction of the compound can lead to the formation of m-toluidine or other reduced derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

Major Products Formed:

- Substitution reactions yield various substituted derivatives of m-toluidine.

- Oxidation reactions produce quinones or other oxidized compounds.

- Reduction reactions result in the formation of m-toluidine or other reduced derivatives.

Scientific Research Applications

Organic Synthesis

m-Toluidine, a-bromo-, hydrobromide serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the production of pharmaceuticals and agrochemicals, where it acts as a precursor for more complex molecules .

Biological Studies

The compound is employed in biological research to study enzyme mechanisms and as a probe in biochemical assays. Its reactivity allows for interactions with various biological targets, facilitating investigations into enzyme kinetics and metabolic pathways .

Industrial Applications

In industry, this compound is used in the production of dyes and pigments. Its unique properties make it suitable for creating colorants that require specific reactivity profiles .

Case Studies

Case Study 1: Antimicrobial Activity

A study evaluated various derivatives of m-toluidine, including this compound, for their antimicrobial properties against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated significant antibacterial activity, suggesting potential applications in developing new antimicrobial agents .

Case Study 2: Anticancer Research

Research involving m-Toluidine derivatives demonstrated their effectiveness in inhibiting cancer cell proliferation across various cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The incorporation of brominated compounds like this compound enhanced biological activity compared to non-brominated analogs .

Mechanism of Action

The mechanism of action of m-Toluidine, a-bromo-, hydrobromide involves its interaction with various molecular targets. The bromine atom at the alpha position makes the compound reactive towards nucleophiles, leading to substitution reactions. The hydrobromide salt form enhances its solubility in water, facilitating its use in aqueous reactions. The compound can also undergo oxidation and reduction reactions, contributing to its versatility in chemical synthesis.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of m-Toluidine Derivatives and Related Compounds

Key Observations :

- Reactivity: The α-bromo substitution in m-toluidine, hydrobromide significantly enhances electrophilic aromatic substitution reactivity compared to m-toluidine, as bromine withdraws electrons and stabilizes transition states . This contrasts with o-toluidine, which exhibits high inherent reactivity but is avoided due to carcinogenicity .

- Thermal Stability : The hydrobromide salt form improves thermal stability, enabling use in high-temperature reactions (e.g., synthesis of methotrexate derivatives) .

- Biodegradation : Unlike m-toluidine, which is metabolized via 4-methylcatechol by Ochrobactrum anthropi , the brominated derivative’s degradation pathway remains unstudied but may involve dehalogenation steps.

Key Insights :

- The brominated hydrobromide derivative is pivotal in introducing bromomethyl groups into heterocyclic systems, a step critical for anticancer drug synthesis .

- m-Toluidine’s amino group facilitates condensation reactions, as seen in isoindoline derivatives , while its brominated counterpart enables halogen-specific cross-couplings.

Biological Activity

m-Toluidine, a-bromo-, hydrobromide is a brominated derivative of m-toluidine, which is an aromatic amine. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. The bromination of aromatic compounds often alters their biological properties, making them suitable for various applications, including as intermediates in drug synthesis.

- IUPAC Name : 3-(bromomethyl)aniline; hydrobromide

- Molecular Formula : C7H9Br2N

- Molecular Weight : 266.96 g/mol

- SMILES Notation : C1=CC(=CC(=C1)N)CBr.Br

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its effects on cellular systems and potential therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of brominated compounds. For instance, brominated derivatives of toluene have been shown to exhibit cytotoxic effects against various cancer cell lines. In a study evaluating the growth inhibitory activity of similar compounds, it was found that brominated derivatives had IC50 values comparable to established anticancer agents .

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| m-Toluidine, a-bromo- | 6 | Jurkat T cells |

| Control Agent | 0.9 | Jurkat T cells |

The results indicate that this compound possesses moderate cytotoxicity, suggesting its potential as a lead compound for further development in cancer therapy.

The mechanism by which this compound exerts its biological effects may involve the modulation of signaling pathways associated with cell proliferation and apoptosis. The compound's ability to interact with specific proteins or enzymes involved in these pathways has been suggested through various assays .

Study 1: Cytotoxicity Assessment

In a controlled experiment, this compound was tested on Jurkat T cells to assess its cytotoxic effects. The cells were treated with varying concentrations (0.1 - 1000 μM) of the compound and subsequently analyzed for viability using luciferase assays. The results indicated that the compound induced significant cytotoxicity at higher concentrations while maintaining lower toxicity at sub-lethal doses .

Study 2: Interaction with Metal Complexes

Another research avenue explored the interaction of brominated amines with metal complexes. It was found that this compound could form stable complexes with certain transition metals, potentially enhancing its biological activity through metal-mediated mechanisms.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing m-bromotoluene derivatives from m-toluidine, and how can bromination regioselectivity be controlled?

- Methodological Answer : Bromination of m-toluidine requires careful control of activating/deactivating groups. Acetylation of the amino group (e.g., forming N-acetyl-m-toluidine) reduces its strong ortho/para-directing effects, allowing bromination at the meta position. Subsequent hydrolysis removes the acetyl group to yield m-bromotoluene derivatives. Use stoichiometric bromine (Br₂) in acetic acid under controlled temperatures (0–5°C) to minimize side reactions. Monitor reaction progress via TLC or HPLC .

Q. How can UV-Vis spectroscopy and rotational spectroscopy distinguish between structural isomers like o- and m-toluidine?

- Methodological Answer : UV-Vis spectroscopy identifies electronic transitions influenced by substituent positions. For example, m-toluidine exhibits distinct absorption bands due to its meta-substituted amino group. Rotational spectroscopy provides ground-state rotational constants (A, B, C) derived from inertial axes. m-Toluidine has a larger A rotational constant (~6.8 GHz) compared to o-toluidine (~5.2 GHz) due to the spatial arrangement of the -NH₂ and -CH₃ groups relative to the inertial axes. These differences resolve structural ambiguities .

Q. What are the key physicochemical properties of m-toluidine hydrobromide relevant to its handling in laboratory settings?

- Methodological Answer : m-Toluidine hydrobromide is hygroscopic and requires storage in anhydrous conditions. Its melting point (~250°C) and solubility profile (soluble in polar solvents like water/ethanol mixtures but insoluble in non-polar solvents) dictate purification via recrystallization. Conduct Karl Fischer titration to assess moisture content before sensitive reactions .

Advanced Research Questions

Q. How can in situ spectroelectrochemical methods elucidate the electropolymerization mechanism of m-toluidine hydrobromide?

- Methodological Answer : In situ UV-Vis spectroelectrochemistry monitors real-time electronic transitions during polymerization. Apply a potential sweep (e.g., 0–1.2 V vs. Ag/AgCl) in an electrolyte (e.g., 0.1 M H₂SO₄) while recording absorbance changes at 400–600 nm, corresponding to polaron and bipolaron formation. Compare cyclic voltammetry peaks with spectral shifts to identify intermediate species and polymerization kinetics .

Q. What strategies resolve contradictions between computational predictions and experimental rotational constants for m-toluidine derivatives?

- Methodological Answer : Discrepancies often arise from nonplanar molecular geometries or torsional vibrations. Perform ab initio calculations (e.g., DFT at the B3LYP/6-311++G** level) incorporating methyl and amino group torsional modes. Experimentally, analyze inertial defects (ΔI) via high-resolution microwave spectroscopy. For m-toluidine, ΔI values < -3.5 amu·Å² indicate planar structures, while deviations suggest nonplanar distortions .

Q. How do hydrogen bonding patterns in m-toluidine hydrobromide salts influence their stability under varying humidity conditions?

- Methodological Answer : Single-crystal X-ray diffraction reveals protonation sites and H-bond networks. In hydrobromide salts, the -NH₃⁺ group forms strong N-H···Br⁻ bonds (2.8–3.1 Å). Under high humidity, water molecules disrupt these bonds, leading to deliquescence. Use dynamic vapor sorption (DVS) to quantify moisture uptake and pair with PXRD to detect hydrate formation .

Q. What analytical methods validate the metabolic pathways of m-toluidine hydrobromide in pharmacological studies?

- Methodological Answer : Administer isotopically labeled m-toluidine hydrobromide (e.g., ¹⁴C-labeled) to model organisms (e.g., rats). Extract urine/metabolites and analyze via LC-MS/MS. Key metabolites like m-aminophenol and hydroxylated derivatives are identified via fragmentation patterns (e.g., m/z 109 for m-aminophenol). Compare with in vitro microsomal assays to confirm enzymatic pathways (e.g., CYP450-mediated oxidation) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the glass-forming behavior of m-toluidine hydrobromide?

- Methodological Answer : Discrepancies may stem from impurity levels or cooling rates. Purify the compound via zone refining and conduct differential scanning calorimetry (DSC) at controlled cooling rates (e.g., 10 K/min). Compare Tg (glass transition) values with literature. If slow secondary relaxations are reported (e.g., via dielectric spectroscopy), correlate with molecular mobility using Arrhenius plots .

Application-Oriented Questions

Q. How is m-toluidine hydrobromide utilized in synthesizing heterocyclic pharmaceutical intermediates?

- Methodological Answer : It serves as a precursor in Pictet-Spengler reactions to form tetrahydroisoquinolines. React m-toluidine hydrobromide with aldehydes (e.g., formaldehyde) under acidic conditions, followed by cyclization. Optimize yields by varying solvent polarity (e.g., ethanol vs. DMF) and acid catalysts (e.g., HCl vs. TFA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.